3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) involves the reaction of 2-amino-5-methoxyphenol and ethyl pyruvate by the Wislecenus reaction followed by bromination (Nakanishi et al., 1992). This process enables the conversion of picomole to nanomole amounts of saturated aliphatic fatty acids into corresponding fluorogenic esters under mild conditions with high reproducibility.
Molecular Structure Analysis
While specific studies on the detailed molecular structure analysis of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one were not directly identified, related compounds have been synthesized and their molecular structures analyzed through various spectroscopic methods, including NMR, mass spectroscopy, and X-ray diffraction. These analyses provide insights into the structural aspects of benzoxazinone derivatives and related compounds (Hwang et al., 2006).
Chemical Reactions and Properties
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one has been used as a highly sensitive fluorescence derivatization reagent for carboxylic acids, demonstrating its chemical reactivity and utility in analytical chemistry. The compound's ability to form fluorogenic esters with carboxylic acids under specific conditions highlights its chemical properties and potential applications in fluorescence-based detection methods (Nakanishi et al., 1992).
Physical Properties Analysis
The physical properties of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, such as solubility, melting point, and fluorescence characteristics, are essential for its application in analytical chemistry, especially in high-performance liquid chromatography (HPLC). These properties influence the compound's behavior in various solvents and under different analytical conditions.
Chemical Properties Analysis
The chemical properties of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, including its reactivity with carboxylic acids to form fluorogenic esters, its stability under various conditions, and its sensitivity as a fluorescence derivatization reagent, are crucial for its application in detecting and quantifying fatty acids in complex mixtures. The compound's efficiency in derivatization reactions, coupled with its sensitivity in fluorescence detection, underscores its value in analytical and organic chemistry.
- (Nakanishi et al., 1992) discusses the synthesis and application as a fluorescence derivatization reagent.
- (Hwang et al., 2006) provides insights into the synthesis and molecular structure of related compounds.
Scientific Research Applications
Bioactivity and Ecological Role : Benzoxazinones, including 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, demonstrate phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are of interest as natural herbicide models and play a role in the chemical defense mechanisms of plants (Macias et al., 2009).
Fluorescence Derivatization Reagent : This compound has been used as a highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, aiding in the detection of fatty acids (Nakanishi et al., 1992).
Pharmaceutical Development : Benzoxazinones and their derivatives have been utilized in the development of pharmaceuticals, showcasing their versatility and chemical simplicity (Macias et al., 2006).
Chemical Reactivity Studies : Studies on the reactivity of benzoxazinoids with nucleophiles, including the substituent effects of the 7-methoxy and 2-hydroxy groups, are relevant to understanding the molecular mechanisms of their biological activities (Hashimoto & Shudo, 1996).
Antimicrobial and Agrochemical Properties : 4-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA), a related compound, has pharmacological, agrochemical, and antimicrobial properties, and acts as an alkylating agent of proteins and nucleic acids in vivo after metabolic O-acylation (Hashimoto et al., 1991).
Plant Defense Mechanisms : Benzoxazinoids like DIMBOA, a related compound, are involved in plant defense mechanisms against pests, and their degradation products have significant ecological roles (Pérez & Niemeyer, 1985).
Antifungal and Mutagenic Activities : Benzoxazinoids produced by plants like rye and wheat, including DIMBOA and DIBOA, exhibit antifungal and mutagenic activities, contributing to plant resistance against pathogens (Hashimoto et al., 1995).
Antimicrobial Compounds in Maize : Benzoxazinoids in maize, such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one, act as preformed antimicrobial compounds, playing a crucial role in the plant's resistance against pathogens (Glenn et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(bromomethyl)-7-methoxy-1,4-benzoxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-6-2-3-7-9(4-6)15-10(13)8(5-11)12-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCZURAACWKKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=O)O2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154422 | |
Record name | 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one | |
CAS RN |
124522-09-4 | |
Record name | 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124522094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one [for HPLC Labeling] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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